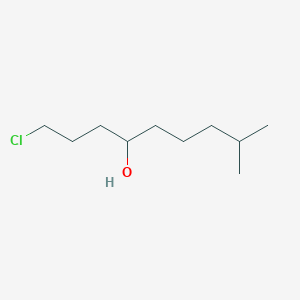
1-CHLORO-8-METHYLNONAN-4-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-CHLORO-8-METHYLNONAN-4-OL is an organic compound belonging to the class of alcohols It features a hydroxyl group (-OH) attached to a nonane chain, which is substituted with a chlorine atom and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-CHLORO-8-METHYLNONAN-4-OL can be synthesized through several methods. One common approach involves the chlorination of 8-methyl-4-nonanol using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under controlled conditions. The reaction typically occurs at room temperature and requires an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent output. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-CHLORO-8-METHYLNONAN-4-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: LiAlH₄, hydrogen gas (H₂) with a metal catalyst.
Substitution: NaOH, KCN, under reflux conditions.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Alkanes.
Substitution: Various substituted nonanols.
Applications De Recherche Scientifique
1-CHLORO-8-METHYLNONAN-4-OL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-CHLORO-8-METHYLNONAN-4-OL exerts its effects depends on the specific reaction or application. In general, the hydroxyl group can participate in hydrogen bonding and other interactions, while the chlorine atom can act as a leaving group in substitution reactions. The molecular targets and pathways involved vary based on the context of use.
Comparaison Avec Des Composés Similaires
- 1-Chloro-4-nonanol
- 1-Chloro-8-methyl-2-nonanol
- 1-Bromo-8-methyl-4-nonanol
Uniqueness: 1-CHLORO-8-METHYLNONAN-4-OL is unique due to its specific substitution pattern, which influences its reactivity and interactions. The presence of both a chlorine atom and a methyl group on the nonane chain provides distinct chemical properties compared to other similar compounds.
Propriétés
Numéro CAS |
54131-61-2 |
|---|---|
Formule moléculaire |
C10H21ClO |
Poids moléculaire |
192.72 g/mol |
Nom IUPAC |
1-chloro-8-methylnonan-4-ol |
InChI |
InChI=1S/C10H21ClO/c1-9(2)5-3-6-10(12)7-4-8-11/h9-10,12H,3-8H2,1-2H3 |
Clé InChI |
UCVPXWNVYREMER-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCC(CCCCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















